molecular formula C9H7BrN2O2 B13932372 methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate

methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B13932372
M. Wt: 255.07 g/mol
InChI Key: LTKMBCNKDHEJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate is a chemical intermediate of significant interest in pharmaceutical research and development. It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific derivative is designed for use in constructing more complex molecules, particularly in the discovery of novel therapeutic agents. The primary research value of this compound lies in its application in oncology. Benzimidazole derivatives are extensively investigated for their potent antiproliferative effects against various cancer cell lines . The presence of the bromo substituent and the carboxylate ester group on the benzimidazole nucleus makes it a versatile building block for further chemical modifications via cross-coupling reactions and functional group transformations . Researchers utilize this compound to develop potential inhibitors targeting critical cellular pathways and enzymes involved in cancer progression . Its structural features are commonly found in compounds studied for their interactions with DNA and key enzymes, positioning it as a valuable precursor in the synthesis of targeted cancer therapeutics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 6-bromo-1H-benzimidazole-5-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7-8(3-6(5)10)12-4-11-7/h2-4H,1H3,(H,11,12)

InChI Key

LTKMBCNKDHEJAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1Br)NC=N2

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-1H-benzo[d]imidazole Core

The benzimidazole core bearing a bromine at the 5-position is commonly prepared by cyclization of 4-bromo-1,2-benzenediamine with formylating agents. One documented method involves:

  • Reacting 4-bromo-1,2-benzenediamine with trimethyl orthoformate in the presence of hydrochloric acid in N,N-dimethylformamide (DMF) solvent at room temperature for 1 hour.
  • The intermediate is then neutralized with sodium bicarbonate solution to pH 7 to yield 5-bromo-1H-benzo[d]imidazole.

This method provides a high yield of the brominated benzimidazole core (up to 100% yield reported).

Introduction of the Carboxylate Methyl Ester Group

The methyl ester at the 6-position can be introduced by:

  • Bromination of benzimidazole-6-carboxylic acid derivatives using N-bromosuccinimide (NBS) under controlled conditions (40–60°C) in anhydrous dichloromethane.
  • Subsequent esterification of the carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride under reflux conditions to afford the methyl ester.

Alternatively, the esterification can be performed by refluxing the 5-bromo-1H-benzo[d]imidazole-6-carboxylic acid with methanol and catalytic acid, followed by purification.

One-Pot and Heterocyclization Methods

Recent advances describe one-pot heterocyclization routes that can yield substituted benzimidazole carboxylates:

  • For example, heterocyclization of substituted nitrobenzoates with brominated aldehydes in the presence of sodium dithionite in dimethyl sulfoxide (DMSO) at elevated temperatures (~90°C), followed by base hydrolysis, can afford benzimidazole carboxylic acid derivatives.
  • This approach can be adapted to introduce bromine at the 5-position and ester groups at the 6-position by selecting appropriate starting materials.

Purification and Characterization

  • Purification typically involves recrystallization from ethanol/water mixtures or column chromatography on silica gel using ethyl acetate/hexane gradients.
  • Analytical methods include thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
  • Typical TLC Rf values for this compound are around 0.5 in ethyl acetate/hexane (3:7).
  • GC-MS shows molecular ion peaks consistent with m/z ~284 [M+], confirming molecular weight.

Reaction Conditions and Yield Data

Step Reagents & Conditions Yield (%) Notes
Cyclization of 4-bromo-1,2-benzenediamine Trimethyl orthoformate, HCl, DMF, room temp, 1 h ~100 Neutralization with NaHCO3 to pH 7
Bromination of benzimidazole acid N-bromosuccinimide, DCM, 40–60°C Variable Control temperature to avoid over-bromination
Esterification Methanol, catalytic H2SO4 or SOCl2, reflux 70–85 Acid-catalyzed Fisher esterification
One-pot heterocyclization Nitrobenzoate + brominated aldehyde, Na2S2O4, DMSO, 90°C 60–75 Followed by base hydrolysis

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azido or thiol derivatives.

    Oxidation: Oxidized benzoimidazole derivatives.

    Reduction: Reduced benzoimidazole derivatives.

    Hydrolysis: 5-bromo-1H-benzo[d]imidazole-6-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzoimidazoles.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
Methyl 5-Bromo-1H-benzo[d]imidazole-6-carboxylate Not provided Not provided Br (position 5), COOCH₃ (position 6) Intermediate for drug design
606144-02-9 C₁₆H₁₂BrClFN₃O₂ 412.64 Br, Cl, F, NH-C₆H₃BrCl Parent drug candidate
1415559-93-1 C₁₆H₁₂BrF₂N₃O₂ 396.19 Br, F (positions 4 and 2), NH-C₆H₃BrF High purity (98% HPLC)
1416345-72-6 C₁₇H₁₅BrN₂O₄ 391.22 Br, OH, OCH₃, COOC₂H₅ Pharmaceutical intermediate
1805673-99-7 C₁₀H₉BrN₂O₂ 269.09 Br, COOC₂H₅ Research chemical

Biological Activity

Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

This compound is characterized by its unique structure, which includes a bromine atom that influences its reactivity and biological activity. The compound can undergo various chemical reactions such as substitution, reduction, and cyclization, which are essential for its synthesis and functionalization in medicinal chemistry.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various pathogens:

  • Bacterial Inhibition : Studies have shown that compounds within this class can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .
  • Antifungal Properties : This compound also displays activity against fungi such as Candida albicans, suggesting potential applications in treating fungal infections .

Anticancer Potential

Benzimidazole derivatives have garnered attention for their anticancer properties. This compound has been evaluated for its ability to induce apoptosis in cancer cells:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) by inducing morphological changes and enhancing caspase-3 activity, a key marker of apoptosis .
  • Mechanisms of Action : The mechanism involves disruption of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

  • Inhibition Studies : Various derivatives have demonstrated selective COX-2 inhibitory activity with IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may interact with specific enzymes involved in cellular processes, such as those regulating apoptosis and inflammation.
  • Influence on Cellular Pathways : By affecting signaling pathways related to cell growth and death, these compounds can modulate the behavior of cancer cells and pathogens at the molecular level .

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activities associated with this compound:

StudyFindings
Demonstrated apoptosis-inducing effects in MDA-MB-231 breast cancer cells; enhanced caspase-3 activity at 10 µM concentration.
Reported significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values below 10 µg/mL.
Showed selective inhibition of COX enzymes, indicating potential use as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.